molecular formula C10H7N3O3 B2565901 2-Cyano-3-(4-nitrophenyl)acrylamide CAS No. 55629-54-4

2-Cyano-3-(4-nitrophenyl)acrylamide

Cat. No.: B2565901
CAS No.: 55629-54-4
M. Wt: 217.18 g/mol
InChI Key: VIDRAZPPCGWQKU-YVMONPNESA-N
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Description

2-Cyano-3-(4-nitrophenyl)acrylamide is a synthetic compound belonging to the family of acrylamides It is characterized by the presence of a cyano group (–CN) and a nitrophenyl group (–NO2) attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-nitrophenyl)acrylamide typically involves the reaction of cyanoacetic acid hydrazide with 4-nitrobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then isolated and purified using standard techniques such as recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-nitrophenyl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can react with the cyano and nitro groups under basic or acidic conditions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Amine Derivatives: Reduction of the cyano group yields primary amines.

    Substituted Acrylamides: Nucleophilic substitution reactions yield various substituted acrylamides.

Scientific Research Applications

2-Cyano-3-(4-nitrophenyl)acrylamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-(4-nitrophenyl)acrylamide is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry and a valuable tool in scientific research .

Properties

CAS No.

55629-54-4

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

(Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C10H7N3O3/c11-6-8(10(12)14)5-7-1-3-9(4-2-7)13(15)16/h1-5H,(H2,12,14)/b8-5-

InChI Key

VIDRAZPPCGWQKU-YVMONPNESA-N

SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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